molecular formula C5H8N2 B3048546 1-Methyl-1H-pyrrol-2-amine CAS No. 173853-66-2

1-Methyl-1H-pyrrol-2-amine

Cat. No. B3048546
M. Wt: 96.13 g/mol
InChI Key: JWUNKWDORORNKY-UHFFFAOYSA-N
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Description

“1-Methyl-1H-pyrrol-2-amine” is a chemical compound with the molecular formula C6H10N2 . It is used in the preparation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N -acyliminium cation aromatic cyclizations .


Synthesis Analysis

The synthesis of pyrrole derivatives like “1-Methyl-1H-pyrrol-2-amine” involves various methods. One such method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .


Molecular Structure Analysis

The molecular structure of “1-Methyl-1H-pyrrol-2-amine” can be analyzed using various spectroscopic techniques. For instance, FTIR, 1H, 13C NMR, and UV-Vis spectrometry can be used to analyze the structural properties of the molecule .


Chemical Reactions Analysis

“1-Methyl-1H-pyrrol-2-amine” can undergo various chemical reactions. For instance, it can be used to prepare Cu (II) and Co (II) metal complexes . It can also undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-1H-pyrrol-2-amine” can be determined using various techniques. For instance, its molecular formula is C6H10N2 and it has an average mass of 110.157 Da .

Scientific Research Applications

Novel Routes to Pyrroles

  • A study by Friedrich et al. (2002) explored the cyclization of 2-(acylmethylene)propanediol diacetates under acidic conditions to create furans, which when reacted with primary amines under palladium catalysis, yield 1,2,4-trisubstituted pyrroles. This process demonstrates an innovative route to pyrroles, a significant class of compounds in medicinal and synthetic chemistry (Friedrich, Wächtler, & Meijere, 2002).

Supramolecular Structures

  • Yin and Li (2006) developed hexagonal and grid supramolecular structures from the self-assembly of pyrrole-2-carboxylates. This discovery of a robust supramolecular synthon of the pyrrole-2-carbonyl dimer could have significant implications in crystal engineering, showcasing the structural versatility and potential application of pyrrole derivatives (Yin & Li, 2006).

Synthesis of Polysubstituted Pyrroles

  • Attanasi et al. (2011) reported a synthesis method for polysubstituted pyrroles through a one-pot three-component reaction. This approach, which is catalyst- and solvent-free, offers an efficient and practical method for producing diverse polysubstituted pyrroles, highlighting the adaptability of pyrrole synthesis techniques (Attanasi, Favi, Mantellini, Moscatelli, & Santeusanio, 2011).

Green Organic Synthesis

  • Sun et al. (2014) developed a green organic reaction for synthesizing 1H-pyrrol-3(2H)-ones from primary amines and 1,3-diketones. This method is notable for its environmental friendliness and regioselectivity, offering a sustainable approach to synthesizing pyrrole derivatives (Sun, Li, Zhang, & Wang, 2014).

Chiral Pyrrole Derivatives

  • Jefford et al. (1996) demonstrated the synthesis of chiral 1-(1H-pyrrole) derivatives using a method that minimizes racemization. This work contributes to the field of asymmetric synthesis, offering a pathway to chiral pyrrole derivatives important in medicinal chemistry (Jefford, Van Der Naide, & Sienkiewicz, 1996).

Safety And Hazards

The safety data sheet for a similar compound, Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-, suggests that it is combustible and recommends keeping it away from heat, sparks, open flames, and hot surfaces . It also suggests wearing protective gloves, clothing, eye protection, and face protection when handling the compound .

Future Directions

The future directions for “1-Methyl-1H-pyrrol-2-amine” could involve exploring its potential biological activities and therapeutic applications. For instance, pyrrole-containing compounds are known for their diverse therapeutic response profile, and many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders .

properties

IUPAC Name

1-methylpyrrol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-7-4-2-3-5(7)6/h2-4H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUNKWDORORNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587372
Record name 1-Methyl-1H-pyrrol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-pyrrol-2-amine

CAS RN

173853-66-2
Record name 1-Methyl-1H-pyrrol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Wazzan, RM El-Shishtawy, A Irfan - Theoretical Chemistry Accounts, 2018 - Springer
… by 5-methoxy-N-(4-methoxyphenyl)thiophen-2-amine (HTM1), 5-methoxy-N-(4-methoxyphenyl)furan-2-amine (HTM2) and 5-methoxy-N-(4-methoxyphenyl)-1-methyl-1H-pyrrol-2-amine …
Number of citations: 52 link.springer.com

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